2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine
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Overview
Description
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2S and a molecular weight of 223.13 g/mol . It is characterized by the presence of two chlorine atoms, an ethylthio group, and a pyrimidine ring. This compound is typically a pale-yellow to yellow-brown liquid and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with an ethylthiol group under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of the chlorine atom with the ethylthio group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced pyrimidine derivatives.
Scientific Research Applications
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, or enzymes, affecting their function. The ethylthio group and the pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the ethylthio group.
2,4-Dichloro-5-methylpyrimidine: Similar structure but with a methyl group instead of the ethylthio group.
2,4-Dichloro-5-aminopyrimidine: Similar structure but with an amino group instead of the ethylthio group.
Uniqueness
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2,4-dichloro-5-(ethylsulfanylmethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2S/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMRWJLPIBPOMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CN=C(N=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544029 |
Source
|
Record name | 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108141-35-1 |
Source
|
Record name | 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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